What is Roxadustat exactly?
Roxadustat is an analog of 2-OG and has been created to inhibit HIFPHs.
Roxadustat (also known as ASP1517, FG-4592) is a HIF that acts as a prolyl hydroxylase inhibition in a cell-free assay. It stabilizes HIF-2. Induces EPO production and stimulates erythropoiesis. Roxadustat has transiently but moderately elevated endogenous Erythropoietin levels and decreased Hepcidin.
Roxadustat is an N-acylglycine resulting from the formal condensation of the amino group of glycine with the carboxy group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. It inhibits the hypoxia-inducible prolyl hydroxylase. It plays an important role in EC 1.14.11.2 (procollagen -proline oxygenase) and EC 1.14.11.29(hypoxia-inducible proline dioxygenase), respectively. It is a member of the isoquinolines and an aromatic ether.
Background of Roxadustat
Roxadustat is an innovative hypoxia-inducible factor prolyl-hydroxylase inhibitor. It is used to treat chronic kidney disease-associated anemia. It reduces the hypoxia-inducible factor (HIF), a transcription element that stimulates red cells' production in response to low oxygen. Roxadustat first received approval from the European Commission on August 20, 2021.
Roxadustat's Biological Activity
Roxadustat (IC50 = 591.4 nM) is a hypoxia-inducible prolyl hydroxylase enzyme (HIFPH) inhibitor. Roxadustat decreases basal oxygen consumption in vitro and enhances glycolysis. It boosts hemoglobin and stimulates in vivo erythropoiesis.
Roxadustat inhibits replication, entry, and secretion of infectious particles from lung epithelial cells by reducing ACE2 levels. Roxadustat inhibits the secretion, hydroxylation, and release of high-molecular-weight forms of mannose-binding lectin. The compound inhibits ion currents within pituitary tumor cells. The IC50 values for inhibition peak and late components delayed rectifier calcium currents are 5.71 and 1.32 mM, respectively.
Roxadustat is an orally bioavailable, hypoxia-inducible factor prolylhydroxylase inhibitor (HIFPHI) with potential antianemic activities. Roxadustat, upon administration, binds and inhibits HIFPHI, an enzyme responsible for degrading transcription factors within the HIF family under normal oxygen conditions. This blocks HIF from being broken down and encourages HIF activity. The increased HIF activity can lead to increased endogenous erythropoietin formation, enhancing erythropoiesis. It reduces the expression level of the peptide hormone Hepcidin, increases iron availability, and increases hemoglobin (Hb). HIF regulates genes' expression in response o oxygen levels that have been reduced, including genes necessary for iron metabolism and erythropoiesis.
Mechanism of action of Roxadustat
An oral HIFPHD inhibitor with IC50 value 591 nM that inhibits PHD2 in a fluorescence polarization experiment) has been developed to treat and prevent anemia in patients suffering from chronic kidney disease (CKD). The Roxadustat treatment FG-4592 (Roxadustat) significantly inhibited tributyl hydroperoxide-induced apoptosis. It also increased the survival rate of neuronal PC-12 by stabilizing HIF-1a. FG4592 also inhibits Fat Mass and Obesity Associated Protein. (IC50 value 9.8 mM).
Roxadustat acts as a reversible inhibitor of HIF/PHD enzymes. This causes an increase in the amount of functional HIF and an increase in plasma endogenous HIF production. Also, it increases iron bioavailability and Hb, and red cell mass.
Uses of Roxadustat
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to increase white blood cell levels in the blood and hematopoietic progenitor cells in the bone marrow.
Roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIFPHI), promotes erythropoiesis. It does this by increasing endogenous Erythropoietin and iron regulation and decreasing Hepcidin.